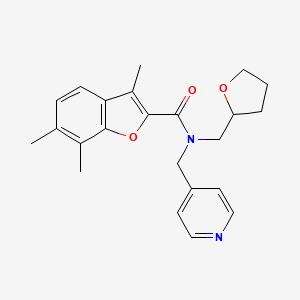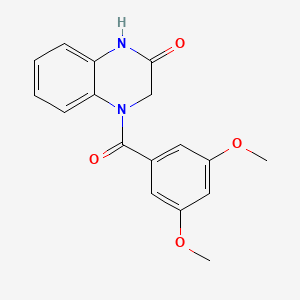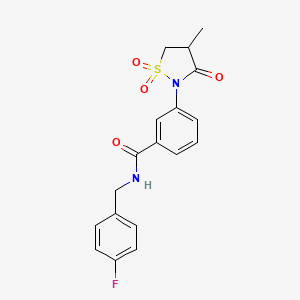![molecular formula C20H26O5 B4989115 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4989115.png)
1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene, also known as EMD 57033, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying cellular signaling pathways and as a potential treatment for certain diseases.
Mécanisme D'action
The mechanism of action of 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 57033 involves the inhibition of protein kinases. Specifically, this compound has been shown to inhibit the activity of the protein kinase Akt, which plays a key role in regulating cell growth and survival. By inhibiting Akt activity, 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 57033 can help to slow or stop the growth of cancer cells, making it a potential treatment for certain types of cancer.
Biochemical and Physiological Effects:
1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 57033 has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of protein kinases, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 57033 has also been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 57033 in lab experiments is its specificity for certain protein kinases. This compound has been shown to selectively inhibit the activity of certain kinases, making it a useful tool for studying specific cellular signaling pathways. However, one limitation of using 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 57033 is its potential toxicity. This compound has been shown to be toxic to certain cells at high concentrations, which may limit its use in some experiments.
Orientations Futures
There are several potential future directions for research on 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 57033. One area of interest is the development of new compounds based on the structure of 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 57033 that may have improved efficacy or reduced toxicity. Another potential direction for research is the exploration of the use of 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 57033 in combination with other drugs or therapies for the treatment of cancer or other diseases. Finally, further research is needed to better understand the mechanisms of action of 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 57033 and its potential applications in scientific research and medicine.
Méthodes De Synthèse
The synthesis of 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 57033 involves a multi-step process that begins with the reaction of 3-ethoxyphenol with epichlorohydrin to form the intermediate 2-(3-ethoxyphenoxy)ethanol. This intermediate is then reacted with ethylene oxide to form the compound 2-[2-(3-ethoxyphenoxy)ethoxy]ethanol. The final step in the synthesis process involves the reaction of 2-[2-(3-ethoxyphenoxy)ethoxy]ethanol with 2-methoxy-4-methylbenzene in the presence of a catalyst to form 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 57033.
Applications De Recherche Scientifique
1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 57033 has been used in a variety of scientific research applications, including as a tool for studying cellular signaling pathways. This compound has been shown to inhibit the activity of certain protein kinases, which are enzymes that play a key role in cellular signaling. By inhibiting these enzymes, 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 57033 can help researchers better understand the complex signaling pathways that regulate cellular processes.
In addition to its use as a tool for studying cellular signaling pathways, 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 57033 has also shown promise as a potential treatment for certain diseases. For example, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-4-23-17-6-5-7-18(15-17)24-12-10-22-11-13-25-19-9-8-16(2)14-20(19)21-3/h5-9,14-15H,4,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVCULVFGCLYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOCCOC2=C(C=C(C=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{3-[3-(2-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4989049.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4989054.png)
![2-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B4989056.png)
![6-[4-(diethylamino)phenyl]-8,8-dimethyl-5,7,8,9-tetrahydrobenzo[c]phenanthridin-10(6H)-one](/img/structure/B4989058.png)
![N-{2-[2-(mesityloxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4989063.png)
![4-[(4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]pyridine trifluoroacetate](/img/structure/B4989071.png)



![diethyl {[butyl(methylsulfonyl)amino]methyl}phosphonate](/img/structure/B4989083.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide](/img/structure/B4989104.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4989129.png)